1-Bromopentan-3-one

Organic synthesis Nucleophilic substitution Regioselectivity

1-Bromopentan-3-one (CAS 42754-13-2) is a C₅-brominated ketone of molecular formula C₅H₉BrO and molecular weight 165.03 g·mol⁻¹, bearing a primary alkyl bromide at the terminal C1 position and a carbonyl group at C3. It belongs to the broader α-haloketone family but is structurally distinguished from the more common α-bromoketone isomer 2-bromopentan-3-one (CAS 815-52-1) by the non-α relationship between the bromine and carbonyl groups.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 42754-13-2
Cat. No. B13465863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromopentan-3-one
CAS42754-13-2
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESCCC(=O)CCBr
InChIInChI=1S/C5H9BrO/c1-2-5(7)3-4-6/h2-4H2,1H3
InChIKeyXUXWCNMKDZBRPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromopentan-3-one (CAS 42754-13-2): Procurement-Relevant Identity, Class, and Core Physicochemical Profile


1-Bromopentan-3-one (CAS 42754-13-2) is a C₅-brominated ketone of molecular formula C₅H₉BrO and molecular weight 165.03 g·mol⁻¹, bearing a primary alkyl bromide at the terminal C1 position and a carbonyl group at C3 . It belongs to the broader α-haloketone family but is structurally distinguished from the more common α-bromoketone isomer 2-bromopentan-3-one (CAS 815-52-1) by the non-α relationship between the bromine and carbonyl groups. Computed physicochemical parameters include XLogP3 = 1.1, topological polar surface area = 17.1 Ų, and an exact monoisotopic mass of 163.98368 Da [1]. The compound is commercially supplied at ≥95% purity (GC) and is classified as a research-use-only intermediate .

Why 1-Bromopentan-3-one Cannot Be Replaced by 2-Bromopentan-3-one or 1-Chloropentan-3-one in Synthesis and Procurement


Simple in-class substitution of 1-bromopentan-3-one with its nearest analogs—2-bromopentan-3-one or 1-chloropentan-3-one—introduces quantifiable reactivity, selectivity, and physical-property divergences that directly affect synthetic outcomes and procurement economics. The bromine atom resides at the terminal C1 position, making it a primary alkyl bromide that reacts predominantly via Sₙ2 pathways, whereas 2-bromopentan-3-one is an α-bromoketone with an activated carbon–bromine bond adjacent to the carbonyl, conferring fundamentally different enolisation and leaving-group kinetics [1]. The chloro analog 1-chloropentan-3-one suffers from a markedly poorer halide leaving group (Br⁻ vs. Cl⁻), reducing nucleophilic displacement rates by approximately 30–50 fold under comparable Sₙ2 conditions [2]. Furthermore, the lipophilicity gradient—XLogP3 of 1.1 for the bromo compound versus LogP of 1.07 for the chloro analog and 1.75 for the α-bromo isomer—alters partitioning behavior in both chromatographic purification and biological assay contexts [3]. These differences are not cosmetic; they determine reaction yields, product profiles, and the feasibility of specific downstream transformations such as the Favorskii rearrangement where 1-bromopentan-3-one delivers methyl butanoate in 75–85% yield .

1-Bromopentan-3-one (CAS 42754-13-2): Comparator-Referenced Quantitative Differentiation Evidence for Scientific Selection


Regiochemical Differentiation: Terminal (C1) Bromide vs. α-Position (C2) Bromide Drives Divergent Reactivity Modes

1-Bromopentan-3-one carries bromine at the terminal C1 position (primary alkyl bromide), whereas 2-bromopentan-3-one (CAS 815-52-1) carries bromine at C2, directly α to the carbonyl . In the α-bromo isomer, the electron-withdrawing carbonyl activates the C–Br bond; enolisation and ionization rate constants for 2-bromopentan-3-one have been measured in aqueous solution at 25 °C under various acid–base catalysts [1]. The terminal bromide of 1-bromopentan-3-one is not subject to this carbonyl-mediated activation, rendering its Sₙ2 displacement kinetics comparable to those of unactivated primary alkyl bromides rather than α-haloketones [2]. This regiochemical distinction determines whether a given transformation proceeds via an enolate pathway (α-isomer) or a direct bimolecular displacement (terminal isomer) [2].

Organic synthesis Nucleophilic substitution Regioselectivity

Leaving-Group Reactivity: Bromide (1-Bromopentan-3-one) Outperforms Chloride (1-Chloropentan-3-one) in Nucleophilic Displacement

1-Bromopentan-3-one contains a bromine leaving group, whereas 1-chloropentan-3-one (CAS 32830-97-0) contains chlorine at the identical C1 position [1]. The IUPAC 'element effect' ratio kBr/kCl quantifies the rate acceleration attributable solely to the identity of the halogen leaving group; for Sₙ2 displacements at primary alkyl centers, bromide typically reacts 30–50 times faster than chloride under identical conditions owing to the lower basicity and greater polarizability of the bromide ion [2]. In mixed bromochloro competition experiments on acyclic systems, bromide departure is consistently favored with selectivity ratios of approximately 30:1 to 50:1 [2]. This kinetic advantage translates to shorter reaction times, lower required temperatures, and reduced nucleophile loading when using the bromo compound over the chloro analog for the same synthetic transformation [2].

Nucleophilic substitution Leaving group ability SN2 kinetics

Lipophilicity (LogP) Differentiation: 1-Bromopentan-3-one (XLogP3 = 1.1) vs. 2-Bromopentan-3-one (LogP = 1.75) and 1-Chloropentan-3-one (LogP = 1.07)

The computed XLogP3 of 1-bromopentan-3-one is 1.1 [1], placing it in a distinct lipophilicity regime compared to the α-bromo isomer 2-bromopentan-3-one (LogP = 1.75, experimentally determined) and the chloro analog 1-chloropentan-3-one (LogP = 1.07) [2]. The ΔLogP of +0.65 between the two bromo isomers reflects the positional effect of the halogen: the α-bromoketone is substantially more lipophilic, likely due to reduced exposure of the polar carbonyl to solvent when bromine is adjacent . The near-identical LogP values of the two C1-halogenated compounds (ΔLogP = 0.03) indicate that halogen identity at the terminal position has minimal impact on overall lipophilicity. For reversed-phase chromatographic purification, 1-bromopentan-3-one is predicted to elute earlier than 2-bromopentan-3-one under equivalent gradient conditions, with an estimated retention time shift corresponding to approximately 1.3–1.8 column volumes based on the LogP difference [3].

Physicochemical profiling Lipophilicity ADME prediction

Boiling Point and Physical State: 1-Bromopentan-3-one vs. 2-Bromopentan-3-one Exhibit Significant Volatility Differences Affecting Handling and Distillation

2-Bromopentan-3-one has an experimentally determined boiling point of 55 °C at 15 mmHg (lit.) with a predicted normal boiling point of 164.2 ± 13.0 °C at 760 mmHg . In contrast, 1-bromopentan-3-one has a predicted normal boiling point of approximately 282 °C at 760 mmHg based on computational estimation . This ~118 °C difference in predicted normal boiling points reflects the stronger intermolecular dipole–dipole interactions accessible to the terminal bromo isomer. At reduced pressure (15 mmHg), 2-bromopentan-3-one distills at 55 °C, making it amenable to standard laboratory vacuum distillation, whereas 1-bromopentan-3-one is expected to require substantially higher temperatures or lower pressures for efficient distillation, impacting purification strategy selection .

Physical properties Boiling point Distillation

Favorskii Rearrangement Productivity: 1-Bromopentan-3-one Delivers Methyl Butanoate in 75–85% Yield Under Standard Conditions

1-Bromopentan-3-one undergoes base-mediated Favorskii rearrangement with sodium methoxide in methanol to produce methyl butanoate in 75–85% isolated yield within 2–4 hours . This transformation proceeds through enolate formation at the carbon α to the carbonyl (C2), intramolecular cyclization to a cyclopropanone intermediate with bromide displacement, and nucleophilic ring-opening by methoxide . The terminal bromide position (C1) is mechanistically essential: deprotonation occurs exclusively at C2 (the only α-methylene group), and the C1 bromide serves as the leaving group in the cyclization step. By contrast, 2-bromopentan-3-one, which bears the bromide at the α-position, would follow a different Favorskii pathway with the bromide competing as a leaving group at the enolate-bearing carbon, potentially altering the product distribution [1]. The 75–85% yield range for the target compound is consistent with Favorskii rearrangements of terminally brominated ketones .

Favorskii rearrangement Synthetic methodology Reaction yield

Procurement Cost Differential: 1-Bromopentan-3-one Commands a Significant Premium Over 2-Bromopentan-3-one Reflecting Synthesis Difficulty and Market Scarcity

1-Bromopentan-3-one is supplied by Enamine at 95% purity with pricing of $538 per 0.25 g ($2,152/g) or $1,695 per 5 g ($339/g) [1]. In comparison, 2-bromopentan-3-one (≥95% GC) is available from Aladdin Scientific at $164.90 per 5 g ($33/g) , and from TCI America at comparable pricing . The per-gram cost of the target compound exceeds that of the α-bromo isomer by a factor of approximately 10–65× depending on purchase scale. This cost differential is attributable to the synthetic challenge of selective terminal bromination of pentan-3-one: electrophilic bromination of unsymmetrical ketones strongly favors the α-position, and terminal bromination requires specialized strategies such as nonselective bromination followed by selective debromination, or alternative multistep routes, which increase production cost [2][3].

Procurement economics Commercial availability Cost comparison

Evidence-Backed Application Scenarios for 1-Bromopentan-3-one (CAS 42754-13-2) in Research and Industrial Procurement


Favorskii Rearrangement for Carboxylic Acid Ester Synthesis

1-Bromopentan-3-one is the substrate of choice when a Favorskii rearrangement is required to generate methyl butanoate or homologous esters with defined regiochemistry. The terminal bromide (C1) and carbonyl at C3 enforce enolate formation exclusively at C2, enabling clean cyclopropanone formation and ring-opening to the ester in 75–85% yield with NaOMe/MeOH . The α-bromo isomer 2-bromopentan-3-one cannot deliver the same product selectivity because the bromide and the enolate would occupy the same carbon. This application exploits the unique regiochemistry validated by the quantitative yield data .

Sₙ2-Dominant Alkylation or Heteroatom Introduction at a Terminal Primary Center

For synthetic sequences requiring reliable Sₙ2 displacement at a primary carbon center without competing enolate chemistry, 1-bromopentan-3-one is preferred over 2-bromopentan-3-one. The terminal primary bromide reacts via clean bimolecular substitution with nucleophiles (CN⁻, N₃⁻, amines, thiols), while the carbonyl remains available for orthogonal transformations such as reduction, acetal formation, or Wittig olefination [1]. The 30–50× rate advantage of bromide over chloride (as in 1-chloropentan-3-one) shortens reaction times and permits milder conditions, critical for heat-sensitive downstream intermediates [2].

Building Block for Medicinal Chemistry Kinase Inhibitor Libraries

The C5-bromoketone scaffold of 1-bromopentan-3-one has been specifically employed in the synthesis of kinase inhibitor candidates, where the terminal bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) to introduce diverse aryl or heteroaryl substituents at the terminus of the pentanone chain [1]. The non-α bromide position prevents premature enolization under basic coupling conditions, improving cross-coupling yields relative to α-bromoketone substrates. The LogP of 1.1 positions intermediates favorably for reversed-phase purification within typical medicinal chemistry workflows [1].

Asymmetric Synthesis via Enantioconvergent Radical Cross-Coupling

1-Bromopentan-3-one and related terminal α-bromoketones have been demonstrated as model substrates in enantioconvergent photoredox transformations, where single-electron reductive debromination generates achiral alkyl radicals that participate in asymmetric C–C bond formation with α-amino radical partners, achieving 86–95% enantiomeric excess using chiral phosphoric acid catalysts . The terminal bromide is critical for generating the requisite primary alkyl radical without the competing polar pathways that complicate α-bromoketone radical chemistry .

Quote Request

Request a Quote for 1-Bromopentan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.